4-bromo-2-chloro-N-methylaniline
Description
4-Bromo-2-chloro-N-methylaniline (CAS: 944131-95-7) is a halogenated aromatic amine with the molecular formula C₇H₇BrClN and a molecular weight of 220.49 g/mol . This compound features a benzene ring substituted with bromine (Br) at position 4, chlorine (Cl) at position 2, and a methyl group attached to the nitrogen atom (N-methyl).
Properties
IUPAC Name |
4-bromo-2-chloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCFYEZROWEIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944131-95-7 | |
| Record name | 4-bromo-2-chloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-N-methylaniline typically involves multi-step reactions starting from aniline. One common method includes:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: The amine group undergoes halogenation to introduce bromine and chlorine atoms at the desired positions.
Industrial Production Methods: In industrial settings, the production of 4-bromo-2-chloro-N-methylaniline may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often employ transition-metal catalysts and controlled reaction environments to facilitate the halogenation and methylation steps efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-chloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-bromo-2-chloro-N-methylaniline exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 4-bromo-2-chloro-N-methylaniline with key analogs:
Key Observations :
- N-Methylation : The N-methyl group in 4-bromo-2-chloro-N-methylaniline eliminates primary amine reactivity (e.g., diazotization) and reduces hydrogen-bonding interactions compared to 4-bromo-2-chloroaniline .
- Lipophilicity : Additional alkyl groups (e.g., N,N-dimethyl in 4-bromo-2,N,N-trimethylaniline) enhance lipid solubility, which may influence biological membrane permeability .
Crystallographic and Spectroscopic Data
- 4-Bromo-2-chloroaniline (C₆H₅BrClN): Exhibits a planar structure (r.m.s. deviation = 0.018 Å) with intermolecular N–H⋯N and N–H⋯Br hydrogen bonds, forming sheet-like networks .
- 4-Bromo-2-methylaniline (C₇H₈BrN): Crystallizes in monoclinic systems; reported melting point ~86°C and solubility in polar aprotic solvents .
Biological Activity
4-Bromo-2-chloro-N-methylaniline is an aromatic amine compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique substitution pattern, which influences its biological activity, including enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₈BrClN
- Molecular Weight : Approximately 215.50 g/mol
- Structural Features :
- Bromine atom at the para position (4-position) on the benzene ring.
- Chlorine atom at the meta position (2-position).
- Methyl group attached to the nitrogen atom.
This specific arrangement of substituents affects the compound's reactivity and interactions with biological targets.
Enzyme Inhibition
Research indicates that 4-bromo-2-chloro-N-methylaniline exhibits significant enzyme inhibition properties. It has been studied for its interactions with various enzymes, particularly those involved in neurotransmitter modulation and inflammatory responses.
- Nicotinic Acetylcholine Receptors (nAChRs) :
- Cyclooxygenase (COX) Inhibition :
Anticancer Activity
The anticancer potential of 4-bromo-2-chloro-N-methylaniline is under investigation, with some studies indicating a capacity to induce apoptosis in cancer cell lines. The following data summarizes findings from recent case studies:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-Bromo-2-chloro-N-methylaniline | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |
| Related Derivative | U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity through DNA interaction |
These findings highlight the need for further exploration of its structural analogs to optimize anticancer efficacy.
Case Studies and Research Findings
- Study on nAChR Modulation :
- Antitumor Activity Assessment :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
